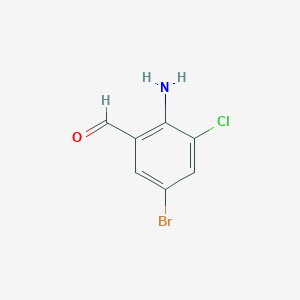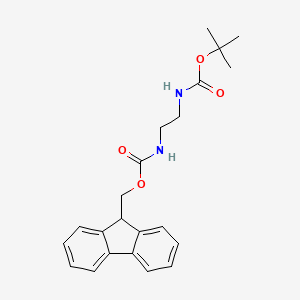
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate
Overview
Description
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is a chemical compound known for its use in various scientific research applications. It is often utilized as a protecting group for amine groups during peptide synthesis, which is a crucial process in the field of biochemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate typically involves the reaction of tert-butyl (2-aminoethyl)carbamate with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of sodium bicarbonate in a mixture of tetrahydrofuran (THF) and water at 0°C . The product is then purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form fluorenones under aerobic conditions in the presence of potassium hydroxide (KOH) in THF.
Substitution: The compound can participate in substitution reactions where the fluorenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in THF under aerobic conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Fluorenones.
Substitution: Products vary based on the nucleophile used in the reaction.
Scientific Research Applications
(9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate is widely used in scientific research, particularly in:
Chemistry: As a protecting group for amine groups during peptide synthesis.
Biology: In the synthesis of peptides and proteins for biological studies.
Industry: Used in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate involves its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine group of amino acids during the synthesis process, preventing unwanted reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-aminoethyl)carbamate: Used in similar protecting group strategies.
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A precursor in the synthesis of (9H-fluoren-9-yl)methyl tert-butyl ethane-1,2-diyldicarbamate.
Uniqueness
This compound is unique due to its dual protecting groups, which provide stability and selectivity in peptide synthesis. The combination of the fluorenyl and tert-butyl groups offers distinct advantages in terms of reactivity and ease of removal under specific conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-21(26)24-13-12-23-20(25)27-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,12-14H2,1-3H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCNXVJXDPVSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


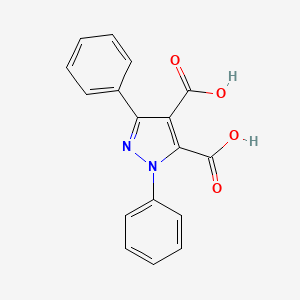
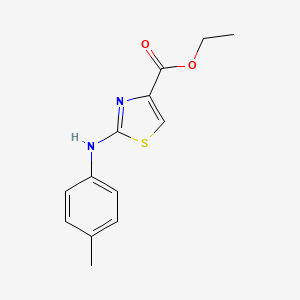
![Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate](/img/structure/B3108462.png)
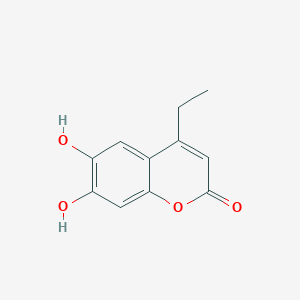
![2-{[(1-Methyl-1H-imidazol-2-yl)methyl]amino}ethanol dihydrochloride](/img/structure/B3108466.png)
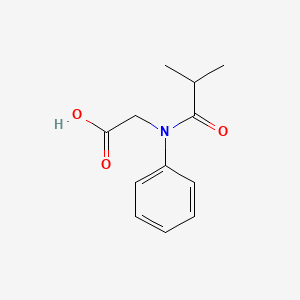
![1,1'-[Thiobis(mercaptophosphinothioylidene)]bis-, bis(inner salt),pyridinium](/img/structure/B3108481.png)
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)
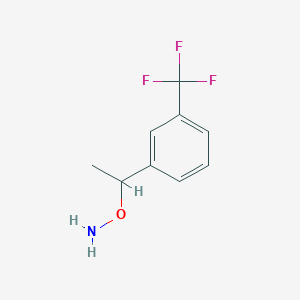

![2-[4-[4-(Methylsulfonyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B3108530.png)
![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)
